l-Naproxen

Description

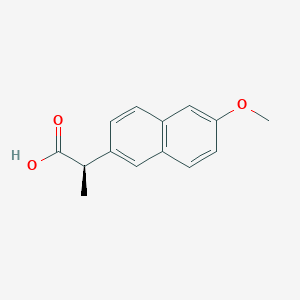

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWTZPSULFXXJA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904711 | |

| Record name | (-)-Naproxen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23979-41-1 | |

| Record name | (R)-Naproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23979-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxen, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023979411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Naproxen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-methoxy-α-methylnaphthalene-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/484XV9323P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Synthesis of (S)-Naproxen from 2-Naphthol: A Technical Guide

Introduction

Naproxen, chemically known as (S)-(+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain, fever, and inflammation.[1][2] The therapeutic activity of Naproxen is almost exclusively attributed to the (S)-enantiomer, which is reported to be 28 times more potent than its (R)-counterpart.[3] The (R)-enantiomer is also known to be a hepatotoxin.[1] Consequently, the stereospecific synthesis of (S)-Naproxen is of paramount importance in the pharmaceutical industry to ensure efficacy and minimize adverse effects. This guide provides an in-depth technical overview of key stereospecific synthetic routes originating from 2-naphthol, tailored for researchers, scientists, and professionals in drug development.

The common starting material for many industrial syntheses is 2-methoxynaphthalene (nerolin), which is readily prepared from 2-naphthol via Williamson ether synthesis. This initial step forms the basis for the subsequent stereoselective transformations.

References

- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. naproxen-derivatives-synthesis-reactions-and-biological-applications - Ask this paper | Bohrium [bohrium.com]

- 3. Novel asymmetric catalytic synthesis method of (S)-naproxen - Eureka | Patsnap [eureka.patsnap.com]

l-Naproxen: A Comprehensive Technical Guide on Physical and Chemical Properties for Research

Introduction

l-Naproxen, chemically known as (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID).[1] As a member of the 2-arylpropionic acid (profen) family, it is widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties.[2][3] Its therapeutic effects stem from its non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of pain and inflammation.[1][4][5] First approved for medical use in 1976, Naproxen's efficacy and well-documented profile have made it indispensable in treating a range of conditions, from rheumatoid arthritis and osteoarthritis to acute pain and fever.[1][2] This guide provides an in-depth summary of the essential physical, chemical, and pharmacokinetic properties of this compound, along with key experimental protocols, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of this compound are crucial for its formulation, delivery, and biological activity. It typically presents as an odorless, white to off-white crystalline substance.[2][6]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | [1] |

| Molecular Formula | C₁₄H₁₄O₃ | [7] |

| Molecular Weight | 230.26 g/mol | [7] |

| CAS Number | 22204-53-1 | [7] |

| pKa | 4.15 - 4.28 | [1][7][8] |

| LogP (Octanol/Water) | 3.18 | [6][7] |

| BCS Class | 2 | [7] |

| SMILES | C--INVALID-LINK--C(=O)O | [1] |

| InChI Key | CMWTZPSULFXXJA-VIFPVBQESA-N |[1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 152-155 °C | [1][2][7] |

| Optical Rotation [α] | +66° (c=1 in chloroform, 25°C) | [7] |

| Water Solubility | 15.9 mg/L (at 25°C) | [8][9] |

| Crystal System | Monoclinic |[10] |

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Reference(s) |

|---|---|---|

| Water (pH < 4) | Practically insoluble | [6][7] |

| Water (pH > 6) | Freely soluble | [6] |

| Ethanol (96%) | Soluble | [7] |

| Methanol | Soluble | [7] |

| Chloroform | Soluble | [11] |

| DMSO | 46 mg/mL (199.77 mM) | [3] |

| Cyclohexane | Low solubility |[11] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic analyses are fundamental for the identification, characterization, and quality control of this compound.

Table 4: Spectroscopic and Crystallographic Data of this compound

| Analysis Type | Key Data Points | Reference(s) |

|---|---|---|

| UV-Vis Spectroscopy | λmax at ~272 nm in methanol/water. Spectra show characteristic peaks between 245-345 nm. | [12][13][14] |

| Proton NMR (¹H-NMR) | Characteristic signals corresponding to the aromatic, methoxy, methyl, and carboxylic acid protons are well-defined. | [15] |

| Infrared (IR) Spectroscopy | Key peaks confirm the presence of O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H bonds. | [16] |

| X-ray Crystallography | The stable crystal form is monoclinic. The structure of its sodium salt tetrahydrate has also been extensively studied. |[10][17][18] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its therapeutic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][19] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in inflammation, pain, and fever.[19][20] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively active COX-1 enzyme, which has a role in protecting the gastric mucosa, can lead to gastrointestinal side effects.[4]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline standard protocols for key experiments involving this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[11]

-

Preparation : Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate buffer at a specific pH) in a sealed, airtight container (e.g., a glass flask).

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the drug, such as a 0.22 µm PVDF filter).

-

Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis : Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11][21]

-

Calculation : Calculate the original solubility in units such as mg/L or mol/L, accounting for the dilution factor.

Protocol 2: Synthesis of Naproxen Esters (Fischer Esterification)

This protocol describes a general method for synthesizing alkyl esters of Naproxen, which can be used to create prodrugs or derivatives for research.[22]

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which acts as both solvent and reactant.

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.[22]

-

Reflux : Heat the reaction mixture to reflux (e.g., 80°C) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[22]

-

Quenching : After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a basic solution, such as 1% sodium hydroxide (NaOH), and an extraction solvent like dichloromethane.[22]

-

Extraction & Washing : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Characterization : Purify the resulting crude ester using column chromatography (e.g., silica gel with a hexane-ethyl acetate solvent system).[22] Confirm the structure and purity of the final product using IR and NMR spectroscopy.[22]

Protocol 3: Quantification by UV-Vis Spectrophotometry

This protocol provides a method for quantifying this compound in a solution, for example, from dissolution or solubility studies.[14]

-

Instrument Setup : Use a calibrated double-beam UV-Visible spectrophotometer. Set the wavelength range to scan from 200-400 nm to identify the absorbance maximum (λmax).[14]

-

Stock Solution Preparation : Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 200 µg/mL).[23]

-

Calibration Curve : Prepare a series of standard solutions with decreasing concentrations by serially diluting the stock solution.

-

Absorbance Measurement : Measure the absorbance of each standard solution at the predetermined λmax (around 272 nm) against a solvent blank.[13]

-

Plotting : Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin, adhering to the Beer-Lambert law.

-

Sample Analysis : Prepare the unknown sample using the same solvent and ensure its concentration falls within the linear range of the calibration curve (diluting if necessary). Measure its absorbance at the same λmax.

-

Concentration Determination : Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or using the regression equation from the linear plot.

References

- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naproxen - Wikipedia [en.wikipedia.org]

- 3. Naproxen Datasheet [selleckchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 6. Human Metabolome Database: Showing metabocard for Naproxen (HMDB0001923) [hmdb.ca]

- 7. Naproxen | 22204-53-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. naproxen, 22204-53-1 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Naproxen Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. ptfarm.pl [ptfarm.pl]

Navigating the Preclinical Journey of l-Naproxen: An In-Depth Pharmacokinetic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of l-Naproxen, the pharmacologically active enantiomer of naproxen, in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in these early stages is paramount for predicting its behavior in humans and ensuring a successful transition to clinical development. This document summarizes crucial quantitative data, details established experimental methodologies, and visualizes the underlying biological pathways to support robust preclinical research and development.

Section 1: Quantitative Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of this compound have been characterized in various preclinical species, primarily rodents and canines. The following tables consolidate the key parameters from single-dose studies, offering a comparative view of the drug's disposition across different models and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Strain/Model | Route of Administration | Dose | T½ (h) | Vd (L/kg) | Cl (mL/h/kg) | AUC (µg·h/mL) | Protein Binding (%) |

| Wistar Rats | Intravenous | 6 mg/kg | 5.31 ± 0.90 | 0.21 ± 0.01 | 17 ± 5 | 354.4 ± 8.8 | 99.18 ± 0.09 |

| Sprague-Dawley Rats | Oral | 10 mg/kg | - | - | - | - | >99 |

| Sprague-Dawley Rats | Intraperitoneal | 2.5 mg/kg | - | - | - | - | - |

| Sprague-Dawley Rats | Intraperitoneal | 10 mg/kg | - | - | - | - | - |

| Sprague-Dawley Rats | Intraperitoneal | 25 mg/kg | - | - | - | - | - |

| Zucker Rats (Lean & Obese) | Oral | 10 mg/kg | - | - | - | - | - |

T½: Half-life; Vd: Volume of Distribution; Cl: Clearance; AUC: Area Under the Curve. Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Breed | Route of Administration | Dose | T½ (h) | Vd (L/kg) | Bioavailability (%) | Protein Binding (%) |

| Mongrel Dogs | Intravenous | 5 mg/kg | 74 | 0.13 | - | >99 |

| Mongrel Dogs | Oral | 5 mg/kg | - | - | 68-100 | >99 |

| Beagle Dogs | Intravenous | - | ~40 (in serum) | - | - | >99 |

| Beagle Dogs | Topical | - | ~60 (in synovial fluid) | - | ~2 | - |

T½: Half-life; Vd: Volume of Distribution. Data presented as mean where available.

Section 2: Core Experimental Protocols

Detailed and standardized methodologies are the bedrock of reproducible pharmacokinetic research. This section outlines the fundamental protocols for in-life procedures and bioanalytical sample analysis.

Animal Models and Husbandry

Preclinical studies investigating this compound pharmacokinetics commonly utilize rat and dog models. Specific strains such as Wistar and Sprague-Dawley rats are frequently chosen for their well-characterized physiology. Animals are typically housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum. Prior to study initiation, animals undergo an acclimatization period to minimize stress-related physiological variations.

Drug Administration

Oral Administration (Rat):

Oral administration is typically performed via gavage to ensure accurate dosing.

-

Animal Restraint: The rat is gently but firmly restrained to immobilize the head and torso.

-

Gavage Needle Measurement: The appropriate length for the gavage needle is predetermined by measuring the distance from the tip of the rat's nose to the last rib.

-

Needle Insertion: The gavage needle is carefully inserted into the diastema (the gap between the incisors and molars) and gently advanced along the roof of the mouth into the esophagus. The animal's swallowing reflex aids in the correct placement of the needle.

-

Compound Administration: Once the needle is correctly positioned in the esophagus, the this compound formulation is slowly administered.

-

Post-Administration Monitoring: The animal is closely monitored for any signs of distress following the procedure.

Intravenous Administration (Dog):

Intravenous administration allows for the direct introduction of this compound into the systemic circulation, providing a baseline for bioavailability calculations.

-

Catheter Placement: An intravenous catheter is placed in a suitable vein, commonly the cephalic or saphenous vein.

-

Drug Infusion: this compound, dissolved in a sterile vehicle, is administered as either a bolus injection or a controlled infusion.

-

Catheter Maintenance: The catheter is flushed with a sterile saline or heparin solution to maintain patency for subsequent blood sampling.

Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound. In rats, blood is often collected via tail vein, saphenous vein, or, for terminal studies, cardiac puncture. In dogs, blood is typically drawn from a peripheral vein, often through the indwelling catheter used for administration. Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in plasma samples is most commonly achieved using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Sample Preparation:

-

Protein Precipitation: A common and straightforward method for sample clean-up involves protein precipitation. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing this compound is carefully transferred to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for the separation of this compound from endogenous plasma components.

-

Mobile Phase: The mobile phase is usually a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition is optimized to achieve good peak shape and resolution.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

Detection: this compound is detected using a UV or fluorescence detector. The wavelength for UV detection is typically set around 230 nm.

-

-

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable and reproducible results.

Section 3: Visualizing the Pathways

Understanding the biological interactions of this compound is crucial for interpreting pharmacokinetic data and predicting pharmacodynamic outcomes. The following diagrams, generated using Graphviz, illustrate the key pathways involved in this compound's mechanism of action and metabolism.

The Core Biochemistry of L-Naproxen's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, has been a cornerstone in the management of pain and inflammation for decades. Its therapeutic efficacy is primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This guide provides an in-depth technical overview of the underlying biochemistry of this compound's anti-inflammatory actions. It delves into its primary mechanism of action on the arachidonic acid cascade, explores its influence on other key inflammatory signaling pathways including NF-κB, MAPK, and PI3K/Akt, and touches upon its interaction with the endocannabinoid system. Quantitative data on its enzymatic inhibition and pharmacokinetic profile are presented, alongside detailed experimental protocols for assessing its activity. Visualizations of key pathways and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of Cyclooxygenase Enzymes

The principal anti-inflammatory, analgesic, and antipyretic properties of this compound stem from its ability to inhibit the activity of cyclooxygenase (COX) enzymes.[1][2] COX enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes. This compound is a non-selective inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2.[1]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological "housekeeping" functions. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1]

-

COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators such as cytokines and growth factors. The prostaglandins produced by COX-2 are key contributors to the classic signs of inflammation: pain, swelling, redness, and heat.[2]

By blocking the active site of both COX-1 and COX-2, this compound prevents the synthesis of prostaglandins, thereby reducing the inflammatory response.

Quantitative Data: COX Inhibition and Pharmacokinetics

The inhibitory potency of this compound against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Parameter | Value | Assay Conditions | Reference |

| COX-1 IC50 | 0.2 µM | Human Whole Blood Assay | [3] |

| COX-2 IC50 | 0.2 µM | Human Whole Blood Assay | [3] |

| COX-1/COX-2 IC50 Ratio | 1 | Human Whole Blood Assay | [3] |

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion, which in turn influences its therapeutic window and dosing regimen.

| Parameter | Value | Conditions | Reference |

| Cmax (Maximum Plasma Concentration) | 79 - 110 µg/mL | Healthy Volunteers & RA Patients | [4] |

| Tmax (Time to Maximum Plasma Concentration) | 1.9 - 4.0 hours | Standard vs. Enteric-Coated Tablets | [5] |

| Vd (Volume of Distribution) | 0.16 L/kg | Healthy Volunteers | [5] |

| Cl (Clearance) | 0.13 mL/min/kg | Healthy Volunteers | [5] |

| t1/2 (Elimination Half-Life) | 12 - 17 hours | Healthy Volunteers | [5] |

| Protein Binding | >99% (primarily to albumin) | Therapeutic Concentrations | [5][6] |

Experimental Protocol: In Vitro COX Inhibition Assay (Whole Blood Assay)

This protocol outlines a common method for determining the IC50 values of NSAIDs for COX-1 and COX-2 in a physiologically relevant ex vivo system.

Objective: To measure the inhibitory effect of this compound on COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in tubes with an anticoagulant (e.g., heparin).

-

This compound stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Incubator, centrifuge, and microplate reader.

Procedure:

-

COX-1 Inhibition Assay (TXB2 production):

-

Aliquot 1 mL of fresh whole blood into tubes.

-

Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate for 15-30 minutes at 37°C.

-

Allow the blood to clot by incubating for 1 hour at 37°C.

-

Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Measure the concentration of TXB2 in the serum using a specific EIA kit according to the manufacturer's instructions.

-

-

COX-2 Inhibition Assay (PGE2 production):

-

Aliquot 1 mL of fresh whole blood into tubes.

-

Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression.

-

Add varying concentrations of this compound (or vehicle control).

-

Incubate the blood for 24 hours at 37°C in a humidified incubator.

-

Centrifuge the tubes at 2,000 x g for 10 minutes to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Modulation of Other Inflammatory Signaling Pathways

While COX inhibition is the primary mechanism, emerging evidence suggests that this compound's anti-inflammatory effects may also involve the modulation of other key signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Some studies suggest that NSAIDs, including naproxen, may exert part of their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, potentially by interfering with IKK activity.[2][7]

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including the p38, JNK, and ERK pathways, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[8][9] Studies on naproxen derivatives have indicated that they can suppress the phosphorylation of key MAPK proteins like p38, thereby inhibiting the downstream inflammatory cascade.[10]

Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt signaling pathway is involved in a wide range of cellular processes, including inflammation and cell survival. Research has shown that naproxen can suppress the phosphorylation of Akt and its downstream target, mTOR, suggesting another potential mechanism for its anti-inflammatory and potential anti-cancer effects.[1]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Interaction with the Endocannabinoid System

The endocannabinoid system, comprising cannabinoid receptors, endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol), and their metabolic enzymes, plays a role in regulating pain and inflammation. Some NSAIDs have been shown to interact with this system. The enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are responsible for the degradation of anandamide and 2-AG, respectively.[11][12] While the direct interaction of this compound with FAAH and MAGL is not as extensively studied as some other NSAIDs, it is an area of active research. Inhibition of these enzymes would lead to increased levels of endocannabinoids, which could contribute to the overall analgesic and anti-inflammatory effects of the drug.

Caption: Experimental workflow for determining COX-1 and COX-2 inhibition by this compound.

Conclusion

This compound's anti-inflammatory efficacy is a multifactorial process. Its well-established role as a non-selective inhibitor of COX-1 and COX-2 remains the cornerstone of its mechanism of action, directly reducing the production of pro-inflammatory prostaglandins. However, a growing body of evidence suggests that its therapeutic effects are augmented by its ability to modulate other critical inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Furthermore, its potential interactions with the endocannabinoid system present an exciting avenue for future research. A comprehensive understanding of these intricate biochemical interactions is paramount for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals to further explore and build upon our current knowledge of this compound's molecular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells [mdpi.com]

- 3. ajmc.com [ajmc.com]

- 4. wjpmr.com [wjpmr.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

L-Naproxen's Antiviral Arsenal Against Influenza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza remains a significant global health threat, necessitating the exploration of novel antiviral strategies. L-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), has emerged as a promising candidate with demonstrated antiviral activity against influenza A and B viruses. This technical guide provides an in-depth analysis of the antiviral potential of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its efficacy. Furthermore, this guide presents visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a potential anti-influenza therapeutic.

Introduction

The continuous evolution of influenza viruses, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antiviral agents. Repurposing existing drugs with established safety profiles offers an accelerated pathway to clinical application. This compound, a propionic acid derivative, is a well-known inhibitor of cyclooxygenase (COX) enzymes, exerting anti-inflammatory, analgesic, and antipyretic effects. Beyond its established anti-inflammatory properties, a growing body of evidence highlights its direct antiviral effects against influenza viruses. This guide delves into the scientific underpinnings of this compound's anti-influenza activity, providing a valuable resource for researchers and drug development professionals.

Mechanism of Antiviral Action

This compound exhibits a multi-faceted mechanism of action against influenza virus, primarily by targeting the viral nucleoprotein (NP). The key antiviral actions of this compound include:

-

Inhibition of RNA Binding: this compound binds to the RNA-binding groove of the influenza virus nucleoprotein.[1] This interaction competitively inhibits the binding of viral RNA to NP, a critical step for the formation of ribonucleoprotein (RNP) complexes.[1] The RNP complex, consisting of viral RNA, NP, and the viral polymerase, is essential for viral genome replication and transcription. By disrupting RNP formation, this compound effectively halts viral replication.[2]

-

Impeding Nucleoprotein Nuclear Export: The export of newly synthesized viral RNPs from the nucleus to the cytoplasm is a crucial step for the assembly of progeny virions. This process is mediated by the host export protein CRM1. This compound has been shown to antagonize the nuclear export of NP, thereby trapping the viral genetic material within the nucleus and preventing the formation of new infectious particles.[3]

-

Dual Antiviral and Anti-inflammatory Effects: As an NSAID, this compound inhibits COX enzymes, which are involved in the production of pro-inflammatory prostaglandins.[4] This anti-inflammatory activity can help to mitigate the excessive cytokine production, often referred to as a "cytokine storm," which is associated with severe influenza infections and contributes significantly to lung pathology.[5]

Quantitative Data Summary

The antiviral activity of this compound against various influenza virus strains has been quantified in numerous studies. The following table summarizes the key parameters, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A/WSN/33 (H1N1) | MDCK | Plaque Assay | 11 ± 4 | >1000 | >90 | [6] |

| Influenza A/WSN/33 (H1N1) | MDCK | RNA quantification | 16 ± 5 | >1000 | >62 | [6] |

| Influenza A/Udorn/72 (H3N2) | MDCK | Plaque Assay | Not specified | >1000 | Not specified | [6] |

| Influenza A | MDCK | Not specified | 25 ± 7 | 1605 ± 300 | 64 | [7] |

| Influenza B/Lee | A549 | Plaque Assay | ~50 | >10000 | >200 | [8] |

| Influenza B/SH | A549 | Plaque Assay | ~50 | >10000 | >200 | [8] |

| Influenza B/GX | A549 | Plaque Assay | ~50 | >10000 | >200 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antiviral potential of this compound against influenza virus.

In Vitro Antiviral Assays

4.1.1 Plaque Reduction Assay

This assay is a standard method to determine the inhibitory effect of a compound on infectious virus particle production.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.

-

Virus Infection: A standardized amount of influenza virus (e.g., 100 plaque-forming units [PFU]) is pre-incubated with varying concentrations of this compound for 1 hour at 37°C. The cell monolayers are then washed and infected with the virus-drug mixture.

-

Overlay and Incubation: After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of this compound. The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization and Quantification: The cell monolayers are fixed with 4% formaldehyde and stained with crystal violet. The plaques are then counted, and the percentage of plaque inhibition is calculated relative to the untreated virus control. The EC50 value is determined from the dose-response curve.[9][10]

4.1.2 TCID50 Assay (50% Tissue Culture Infectious Dose)

This endpoint dilution assay measures the amount of virus required to infect 50% of the inoculated cell cultures.

-

Cell Seeding: MDCK cells are seeded in 96-well plates.

-

Virus Dilution and Infection: Serial dilutions of the influenza virus are prepared and added to the cell monolayers in the presence or absence of this compound.

-

Incubation and CPE Observation: The plates are incubated for 3-5 days at 37°C, and the cytopathic effect (CPE) in each well is observed microscopically.

-

TCID50 Calculation: The TCID50 is calculated using the Reed-Muench method based on the percentage of wells showing CPE at each dilution. The reduction in viral titer in the presence of this compound is then determined.[11][12]

4.1.3 Quantitative Real-Time PCR (qPCR) for Viral Load Determination

qPCR is used to quantify the amount of viral RNA, providing a measure of viral replication.

-

RNA Extraction: MDCK or A549 cells are infected with influenza virus in the presence of varying concentrations of this compound. At different time points post-infection, total RNA is extracted from the cells or the supernatant.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a specific primer for a conserved region of the influenza virus genome (e.g., the M gene).

-

qPCR Amplification: The cDNA is then amplified in a real-time PCR machine using specific primers and a fluorescent probe. The cycle threshold (Ct) values are used to quantify the amount of viral RNA relative to a standard curve.[13][14]

In Vivo Mouse Model of Influenza Infection

Animal models are crucial for evaluating the therapeutic efficacy of antiviral compounds in a living organism.

-

Animal Model: BALB/c mice are commonly used for influenza infection studies.

-

Virus Inoculation: Mice are intranasally inoculated with a sublethal or lethal dose of influenza virus (e.g., A/PR/8/34 strain).

-

This compound Treatment: Treatment with this compound (e.g., 10 or 50 mg/kg/day) is typically initiated a few hours after infection and continued for several days via intraperitoneal injection or oral gavage.[15]

-

Efficacy Evaluation: The efficacy of the treatment is assessed by monitoring various parameters, including:

-

Survival rate: The percentage of mice surviving the infection.

-

Body weight changes: Daily monitoring of body weight as an indicator of morbidity.

-

Lung viral titers: At specific time points post-infection, lungs are harvested, and the viral load is determined by plaque assay or qPCR.

-

Lung pathology: Histopathological examination of lung tissues to assess inflammation and tissue damage.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in influenza virus infection and the experimental workflows for evaluating this compound's antiviral activity.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. ClinPGx [clinpgx.org]

- 3. Naproxen Exhibits Broad Anti-influenza Virus Activity in Mice by Impeding Viral Nucleoprotein Nuclear Export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure-Based Discovery of the Novel Antiviral Properties of Naproxen against the Nucleoprotein of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Properties of the NSAID Drug Naproxen Targeting the Nucleoprotein of SARS-CoV-2 Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influenza virus plaque assay [protocols.io]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Deep Dive into L-Naproxen: Foundational Research on Metabolism and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the metabolism and excretion of L-Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document consolidates key quantitative data, details established experimental protocols, and visualizes the core metabolic pathways to support further research and development in this area.

Core Metabolic Pathways of this compound

This compound undergoes extensive metabolism primarily in the liver through two main pathways: O-demethylation and direct acyl glucuronidation. The major metabolite formed is 6-O-desmethylnaproxen (DMN), which, along with the parent drug, is then conjugated with glucuronic acid before excretion.[1][2][3]

Phase I Metabolism: Demethylation

The initial demethylation of this compound to 6-O-desmethylnaproxen is a Phase I metabolic reaction. In vitro studies utilizing human liver microsomes and expressed recombinant enzymes have identified Cytochrome P450 enzymes CYP2C9 and CYP1A2 as the primary catalysts for this transformation.[2][4][5] Genetic polymorphisms in CYP2C9 can influence the rate of naproxen metabolism, potentially affecting its efficacy and safety profile.[6]

Phase II Metabolism: Glucuronidation

Both this compound and its demethylated metabolite, 6-O-desmethylnaproxen, undergo Phase II conjugation with glucuronic acid.[1][7][8] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Naproxen Acyl Glucuronidation: The principal enzyme responsible for the direct glucuronidation of this compound to form naproxen acyl glucuronide is UGT2B7.[2][4][9] Other UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, and UGT1A10, have also been shown to contribute to this pathway.[7][9]

-

Desmethylnaproxen Glucuronidation: 6-O-desmethylnaproxen can form both an acyl glucuronide and a phenolic glucuronide.[2][7] UGT1A1 and UGT1A9 are involved in the formation of the phenolic glucuronide, while a broader range of UGTs, similar to those for naproxen, can form the acyl glucuronide.[7][9]

Excretion Pathways

The primary route of elimination for this compound and its metabolites is through the kidneys.[8][10] Approximately 95% of an administered dose is recovered in the urine, with less than 5% excreted in the feces.[7] The excreted compounds are predominantly the glucuronide conjugates of naproxen and 6-O-desmethylnaproxen, with very little of the drug eliminated unchanged (less than 1%).[7][11]

The acyl glucuronide metabolites of naproxen are known to be reactive and can undergo hydrolysis and intramolecular rearrangement (isomerization) to form other glucuronide isomers.[3][11]

Quantitative Data on this compound Metabolism and Excretion

The following tables summarize key quantitative data from pharmacokinetic studies of this compound in humans.

Table 1: Urinary Excretion of Naproxen and its Metabolites

| Metabolite | Percentage of Dose Excreted in Urine | Reference |

| Naproxen Acyl Glucuronide | 50.8 ± 7.32% | [11] |

| Naproxen Isoglucuronide | 6.5 ± 2.0% | [11] |

| O-desmethylnaproxen Acyl Glucuronide | 14.3 ± 3.4% | [11] |

| O-desmethylnaproxen Isoglucuronide | 5.5 ± 1.3% | [11] |

| Unchanged Naproxen | < 1% | [7][11] |

| Unchanged O-desmethylnaproxen | < 1% | [7][11] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 12 - 17 hours | [7] |

| Volume of Distribution (Vd) | 0.16 L/kg | [7][12] |

| Plasma Protein Binding | > 99% (primarily to albumin) | [5][7] |

| Clearance | 0.13 mL/min/kg | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of drug metabolism. Below are representative protocols for in vitro and in vivo studies of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for this compound metabolism and to determine the kinetics of metabolite formation.

1. Materials and Reagents:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

6-O-desmethylnaproxen standard

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

UDP-glucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

Recombinant human CYP and UGT enzymes (for reaction phenotyping)

2. Incubation for Phase I Metabolism (Demethylation):

-

Pre-incubate HLMs (e.g., 0.25 mg/mL) with this compound (at various concentrations, e.g., 1-200 µM) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant for the formation of 6-O-desmethylnaproxen.

3. Incubation for Phase II Metabolism (Glucuronidation):

-

Activate the HLMs with a detergent (e.g., alamethicin) to ensure access of UDPGA to the enzyme active site.

-

Pre-incubate the activated HLMs with this compound or 6-O-desmethylnaproxen in phosphate buffer at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate for a specified time at 37°C.

-

Terminate the reaction and process the samples as described for Phase I metabolism.

4. Analytical Method (LC-MS/MS):

-

Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and quantification of naproxen and its metabolites.

-

A C18 column is typically used for separation with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate to improve ionization.[6][13][14]

-

Monitor the specific parent-to-product ion transitions for naproxen, 6-O-desmethylnaproxen, and their glucuronides in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of this compound.

1. Study Population:

-

Enroll a cohort of healthy adult volunteers.

-

Obtain informed consent and ensure the study is approved by an ethics committee.

2. Dosing and Sampling:

-

Administer a single oral dose of this compound (e.g., 500 mg).[11]

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Collect urine samples over specified intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours).

3. Sample Processing:

-

Process blood samples to obtain plasma.

-

Store plasma and urine samples at -80°C until analysis.

4. Bioanalysis:

-

Develop and validate a bioanalytical method, typically LC-MS/MS, for the quantification of naproxen and its major metabolites in plasma and urine.[15]

5. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance using non-compartmental analysis of the plasma concentration-time data.

-

Determine the amount of each metabolite excreted in the urine to quantify the contribution of different metabolic pathways.

Visualizations

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism.

Caption: Metabolic pathway of this compound.

Caption: In vitro metabolism experimental workflow.

References

- 1. Naproxen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. wjpmr.com [wjpmr.com]

- 6. CYP2C9 Polymorphism Influence in PK/PD Model of Naproxen and 6-O-Desmethylnaproxen in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Naproxen | 500 mg | Tablet | ন্যাপ্রক্সেন ৫০০ মি.গ্রা. ট্যাবলেট | Amico Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 11. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography–tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazole | PLOS One [journals.plos.org]

- 14. Simultaneous separation of naproxen and 6-O-desmethylnaproxen metabolite in saliva samples by liquid chromatography-tandem mass spectrometry: Pharmacokinetic study of naproxen alone and associated with esomeprazol—Results - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of naproxen and its metabolite O-desmethylnaproxen with their acyl glucuronides in human plasma and urine by means of direct gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of l-Naproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Naproxen, the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) with a rich history of chemical innovation and clinical application. First introduced by Syntex in 1976 under the brand name Naprosyn, its development marked a significant advancement in the management of pain and inflammation.[1][2] This technical guide provides an in-depth overview of the discovery, development, and core technical aspects of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of Naproxen began with the quest for potent anti-inflammatory agents with improved tolerability compared to existing therapies. The initial synthesis of racemic naproxen was reported in 1968.[3] Syntex commercialized the optically pure (S)-enantiomer, this compound, in 1976, recognizing that the (S)-isomer possesses the desired anti-inflammatory activity, while the (R)-isomer is hepatotoxic.[4][5] In 1980, the sodium salt, naproxen sodium, was introduced as Anaprox, offering faster absorption.[1] A pivotal moment in its history was the U.S. Food and Drug Administration (FDA) approval for over-the-counter (OTC) use in 1994, marketed as Aleve, making it widely accessible for the treatment of common aches and pains.[1]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The therapeutic effects of this compound, like other NSAIDs, are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9] this compound is a non-selective COX inhibitor, meaning it inhibits both isoforms.[10] The inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets can lead to side effects such as gastric irritation and bleeding.[6]

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Figure 1: Inhibition of Prostaglandin Synthesis by this compound.

Quantitative Data

COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) values vary depending on the assay conditions.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 IC50 Ratio | Reference |

| This compound | 0.34 | 0.18 | 1.89 | [10] |

| This compound | Not determined | 0.67 | - | [10] |

| Diclofenac | - | - | 29 | [11] |

| Ibuprofen | - | - | - | [11] |

| Celecoxib | - | - | 30 | [11] |

Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.

Pharmacokinetic Properties

The clinical efficacy and dosing regimen of this compound are governed by its pharmacokinetic profile.

| Parameter | Value | Reference |

| Bioavailability | Rapid and complete (oral) | [12] |

| Protein Binding | >99% (to albumin) | [13] |

| Volume of Distribution | 0.16 L/kg | |

| Metabolism | Extensively in the liver (CYP2C9, CYP1A2) | [13] |

| Elimination Half-Life | 12-17 hours | [14] |

| Excretion | ~99% in urine | [14] |

| Peak Plasma Concentration | 79 ± 12 µg/ml (Rheumatoid Arthritis Patients) | [13] |

| 110 ± 7 µg/ml (Healthy Volunteers) | [13] |

Experimental Protocols

Classical Industrial Synthesis of this compound (Racemic Route with Resolution)

The traditional industrial synthesis of this compound involves the preparation of the racemic mixture followed by chiral resolution.[15]

Step 1: Friedel-Crafts Acylation

-

Reactants: 2-Methoxynaphthalene and propionyl chloride.

-

Catalyst: Aluminum chloride (AlCl₃).

-

Solvent: Methylene chloride.

-

Procedure: To a cooled mixture of aluminum trichloride in methylene chloride, propionyl chloride is added, followed by the dropwise addition of a solution of 2-methoxynaphthalene in methylene chloride at 0°C. The reaction is allowed to warm to room temperature.[16]

-

Work-up: The reaction mixture is poured into an ice/HCl mixture, and the organic layer is separated, dried, and concentrated to yield 2-propionyl-6-methoxynaphthalene.[16]

Step 2: Willgerodt-Kindler Reaction

-

Reactants: 2-Propionyl-6-methoxynaphthalene, sulfur, and morpholine.

-

Procedure: The ketone from Step 1 is heated with sulfur and morpholine to form the thiomorpholide derivative.

-

Hydrolysis: The thiomorpholide is then hydrolyzed to yield racemic 2-(6-methoxynaphthalen-2-yl)propanoic acid (rac-Naproxen).

Step 3: Chiral Resolution (Pope-Peachy Method)

-

Resolving Agent: A chiral amine, such as N-alkylglucamine, is used.[2] A cost-effective modification uses half an equivalent of the chiral amine and half an equivalent of a cheaper, achiral base.[17]

-

Procedure: Racemic naproxen is treated with the resolving agent in a suitable solvent. The diastereomeric salt of the desired (S)-enantiomer preferentially crystallizes out of the solution due to lower solubility.[17]

-

Isolation: The crystallized salt is filtered and then acidified to yield enantiomerically pure (S)-Naproxen (this compound).

-

Racemization: The undesired (R)-enantiomer remaining in the mother liquor can be racemized by heating with an achiral base, allowing for its recycling and improving the overall yield of the desired (S)-enantiomer.[17]

Figure 2: Classical Industrial Synthesis and Resolution of Naproxen.

Enantioselective Synthesis of this compound

More modern approaches focus on the direct synthesis of the (S)-enantiomer to avoid the resolution step.

Asymmetric Hydrogenation

-

Substrate: An appropriate α,β-unsaturated ester precursor of naproxen.

-

Catalyst: A chiral rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP).

-

Procedure: The substrate is hydrogenated under pressure in the presence of the chiral catalyst, leading to the formation of the (S)-enantiomer with high enantiomeric excess.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity of this compound is crucial for quality control.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as Lux Amylose-1, is effective.[4][18]

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:15:0.1 v/v/v).[4][18]

-

Detection: UV at 230 nm.[4]

-

Expected Outcome: Baseline separation of the (S)- and (R)-enantiomers, allowing for accurate quantification of the enantiomeric excess. A resolution (Rs) of 3.21 can be achieved under these conditions.[4][18]

Figure 3: Experimental Workflow for Chiral HPLC Analysis of this compound.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of medicinal chemistry and pharmacology. From its origins in the industrial synthesis of a racemic mixture to the sophisticated methods of enantioselective synthesis and chiral analysis, the story of this compound is one of continuous scientific and technical refinement. Its well-understood mechanism of action, favorable pharmacokinetic profile, and established clinical efficacy have solidified its role as a vital tool in the therapeutic armamentarium for managing pain and inflammation. This guide has provided a comprehensive technical overview intended to support the ongoing research and development efforts of professionals in the field.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajmc.com [ajmc.com]

- 12. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjpmr.com [wjpmr.com]

- 14. [Clinical-pharmacological and pharmacokinetic studies with naproxen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. US5053533A - Process for preparing naproxen - Google Patents [patents.google.com]

- 17. The Retort [www1.udel.edu]

- 18. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode [pubmed.ncbi.nlm.nih.gov]

L-Naproxen's Interaction with Human Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of L-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), with Human Serum Albumin (HSA). Understanding the nature and extent of this interaction is critical for predicting the drug's pharmacokinetic and pharmacodynamic profile, including its distribution, metabolism, excretion, and efficacy. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the binding interactions and experimental workflows.

Quantitative Binding Characteristics of this compound and HSA

The binding of this compound to HSA is a reversible process, primarily driven by hydrophobic interactions, hydrogen bonds, and van der Waals forces.[1] The interaction is characterized by high affinity, with over 99% of Naproxen being bound to albumin at therapeutic concentrations in plasma.[2] However, the reported binding parameters vary across studies due to the use of different analytical techniques and experimental conditions. The following tables summarize the key quantitative data from various studies.

| Binding Parameter | Value | Methodology | Reference |

| Association Constant (Ka) | (3.8 ± 0.6) x 105 M-1 | Fluorescence & Phosphorescence Spectroscopy | [1][3] |

| (3.9 ± 0.6) x 105 M-1 (for R-Naproxen) | Fluorescence & Phosphorescence Spectroscopy | [1][3] | |

| ~3 x 105 M-1 | Fluorescence & Phosphorescence Spectroscopy | [3] | |

| 1.2 - 1.8 x 106 M-1 | Not Specified | [4] | |

| 9 x 105 M-1 (primary site) | Isothermal Titration Calorimetry (ITC) | [1] | |

| 7 x 104 M-1 (secondary site) | Isothermal Titration Calorimetry (ITC) | [1] | |

| (1.52 ± 0.43) x 105 M-1 | Isothermal Titration Calorimetry (ITC) | [5] | |

| Dissociation Constant (Kd) | 23.7 µM | UV-Vis Spectroscopy | [6] |

| Binding Stoichiometry (n) | ~3 | Isothermal Titration Calorimetry (ITC) | [1] |

| 5 | UV-Vis Spectroscopy | [6] | |

| 10.8 | Differential Scanning Calorimetry (DSC) | [7] |

Table 1: Binding Affinity and Stoichiometry of this compound with HSA.

| Thermodynamic Parameter | Value | Methodology | Reference |

| Enthalpy Change (ΔH) | -14.67 ± 1.20 kJ mol-1 | Isothermal Titration Calorimetry (ITC) | [5] |

| Entropy Change (ΔS) | 50.16 ± 6.37 J mol-1 K-1 | Isothermal Titration Calorimetry (ITC) | [5] |

Table 2: Thermodynamic Parameters for the this compound-HSA Interaction.

The negative enthalpy change (ΔH) and positive entropy change (ΔS) suggest that the binding is both enthalpically and entropically favored, indicating the significant role of hydrogen bonds and hydrophobic interactions in the complex formation.[1]

Binding Sites of this compound on HSA

Human Serum Albumin has multiple ligand-binding sites, with the two primary sites known as Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA).[8][9]

-

High-Affinity Site: The primary high-affinity binding site for Naproxen is located in Sudlow's site II (subdomain IIIA) .[4][8] The interaction at this site involves the hydroxyl group of Tyr411.[4]

-

Secondary Binding Sites: Evidence also points to the binding of Naproxen at Sudlow's site I (subdomain IIA) .[4] Furthermore, crystallographic studies have shown that in the presence of fatty acids like decanoate, Naproxen can bind to a site within subdomain IB .[4][10][11] The presence of fatty acids can influence the binding of Naproxen by occupying sites I and II, making the site in subdomain IB more accessible.[4]

The logical relationship between different experimental techniques in elucidating these binding characteristics is crucial. Each method provides a unique piece of the puzzle, and their combined results offer a comprehensive understanding.

Caption: Complementary nature of experimental techniques in HSA-drug binding studies.

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction between this compound and HSA.[12][13] Below are detailed methodologies for the most common approaches.

Fluorescence Quenching Spectroscopy

This is a widely used method to determine binding affinity by monitoring the quenching of HSA's intrinsic fluorescence (primarily from the Trp-214 residue in subdomain IIA) upon titration with this compound.[12][14]

Objective: To determine the binding constant (Ka) and stoichiometry (n) of the this compound-HSA complex.

Materials:

-

Human Serum Albumin (fatty acid-free)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

High-purity water

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of HSA (e.g., 10 µM) in phosphate buffer.

-

Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.

-

Prepare a series of solutions with a fixed concentration of HSA (e.g., 1 µM) and varying concentrations of this compound (e.g., 0 to 20 µM).[15] Ensure the final volume is constant for all samples.

-

-

Instrument Setup:

-

Data Acquisition:

-

Record the fluorescence spectrum of the buffer alone for background correction.

-

Record the fluorescence spectrum of the HSA solution in the absence of this compound.

-

Sequentially add aliquots of the this compound stock solution to the HSA solution in the cuvette, mix thoroughly, and allow to equilibrate (e.g., 5 minutes) before recording the spectrum for each concentration.

-

-

Data Analysis:

-

Correct the fluorescence intensity data for the inner filter effect.

-

Analyze the quenching data using the Stern-Volmer equation to understand the quenching mechanism (static vs. dynamic).

-

For static quenching, use the double logarithm regression curve (log[(F0-F)/F] vs. log[Q]) to calculate the binding constant (Ka) and the number of binding sites (n).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate changes in the secondary structure of HSA upon binding to this compound.[12]

Objective: To assess conformational changes in HSA's secondary structure upon ligand binding.

Materials:

-

Same as for fluorescence spectroscopy.

-

Circular dichroism spectrometer.

-

Quartz cuvette with a short path length (e.g., 0.1 cm).

Procedure:

-

Solution Preparation:

-

Prepare solutions of HSA (e.g., 4 µM) and this compound at various molar ratios (e.g., HSA:Naproxen of 1:1, 1:4).[17]

-

-

Instrument Setup:

-

Calibrate the CD spectrometer.

-

Set the wavelength scan range to the far-UV region (e.g., 200-250 nm) for secondary structure analysis.

-

Set parameters such as bandwidth, scan speed, and response time according to the instrument's manual.

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer for baseline correction.

-

Record the CD spectrum of the HSA solution alone.

-

Record the CD spectra of the HSA-Naproxen mixtures.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity [θ].

-

Analyze the spectra for changes in the characteristic peaks of α-helices (negative bands at ~208 and ~222 nm), which indicate alterations in the protein's secondary structure.

-

The general experimental workflow for investigating drug-protein interactions, from initial preparation to final interpretation, can be visualized as a sequential process.

Caption: General experimental workflow for studying this compound-HSA binding.

Molecular Interactions and Structural Insights

Molecular docking and X-ray crystallography studies provide a detailed view of the binding of this compound to HSA at the atomic level. These studies reveal the specific amino acid residues and the types of forces that stabilize the drug-protein complex.

Caption: Binding model of this compound with Human Serum Albumin.

Conclusion

The interaction between this compound and Human Serum Albumin is a complex, high-affinity process involving multiple binding sites and driven by a combination of enthalpic and entropic factors. A thorough understanding of these binding characteristics, obtained through a combination of spectroscopic, calorimetric, and structural methods, is indispensable for the rational design and development of drugs with optimized pharmacokinetic profiles. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in this critical area of pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Disease-Related Changes in Plasma Albumin on the Pharmacokinetics of Naproxen in Male and Female Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of naproxen enantiomers to human serum albumin studied by fluorescence and room-temperature phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for the binding of naproxen to human serum albumin in the presence of fatty acids and the GA module - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjb.ro [rjb.ro]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Structural basis for the binding of naproxen to human serum albumin in the presence of fatty acids and the GA module [diva-portal.org]

- 11. Structural basis for the binding of naproxen to human serum albumin in the presence of fatty acids and the GA module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. 2.3. Studying protein-drug interaction studies using fluorescence spectroscopy [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. nanotheranosticlab.com [nanotheranosticlab.com]

- 17. researchgate.net [researchgate.net]

The Ecological Impact of l-Naproxen on Aquatic Invertebrates: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-steroidal anti-inflammatory drug (NSAID) l-Naproxen is a widely consumed pharmaceutical that is increasingly detected in aquatic environments. Its intrinsic biological activity, designed to inhibit cyclooxygenase (COX) enzymes in humans, raises significant concerns about its potential ecological impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on aquatic invertebrates, a critical component of freshwater and marine ecosystems. This document synthesizes toxicological data, details experimental methodologies, and visualizes the key signaling pathways affected by this compound exposure. The findings indicate that while acute toxicity generally occurs at concentrations higher than those typically found in the environment, sublethal effects on growth, reproduction, and behavior can occur at environmentally relevant levels, highlighting the need for continued research and risk assessment.

Introduction

This compound, a propionic acid derivative, functions by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Following human consumption, this compound and its metabolites are excreted and enter wastewater systems. Incomplete removal during wastewater treatment leads to their release into surface waters, with concentrations typically ranging from nanograms to micrograms per liter.[1][2] Aquatic invertebrates, which play crucial roles in nutrient cycling, decomposition, and as a food source for higher trophic levels, are chronically exposed to these low levels of this compound.[2] Understanding the toxicological effects and the underlying mechanisms of action in these organisms is therefore essential for a thorough environmental risk assessment.

Toxicological Effects of this compound on Aquatic Invertebrates